1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h1,3-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITDXNUXOAYFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365899 | |
| Record name | 1-prop-2-ynylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42076-28-8 | |
| Record name | 1-prop-2-ynylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 1 Prop 2 Yn 1 Yl 1h Benzo D Imidazole Analogues
Pioneering Synthetic Routes to the 1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole Core
The primary method for synthesizing the this compound core involves the direct N-alkylation of benzimidazole (B57391). This reaction is a classical substitution where the nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking an electrophilic propargyl source.
Optimization of Reaction Conditions and Reagents
The efficiency of the N-alkylation of benzimidazole is highly dependent on the choice of reagents and reaction conditions. Researchers have explored various combinations of bases, solvents, and alkylating agents to maximize yield and simplify purification.
Commonly, the reaction is performed in the presence of a base to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. Bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH) are frequently used. frontiersin.orgnih.gov The choice of solvent is also critical, with polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) being favored as they can dissolve the reactants and facilitate the reaction. frontiersin.orgnih.govlookchem.com For instance, the use of anhydrous potassium carbonate in dry acetone has been reported to provide the desired product in good yield. frontiersin.org Some methods also employ phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), to enhance the reaction rate in biphasic systems. nih.gov The reaction temperature and duration are also optimized, with some procedures being carried out at room temperature while others require refluxing for several hours to achieve completion. frontiersin.orgnih.gov
| Benzimidazole Derivative | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzimidazole-2-thione | Propargyl bromide | K₂CO₃ | Dry Acetone | 7 h | 70% | frontiersin.org |
| 2-Benzylthiobenzimidazole | Propargyl bromide | K₂CO₃ | Dry Acetone | 10 h | 71% | frontiersin.org |
| Benzimidazole | Propargyl bromide | NEt₃ | Acetone | Reflux | Up to 92% | nih.gov |
| Benzimidazole-2-thione | Propargyl bromide | Triethylamine | Ethanol | Reflux, 1 h | 94% | researchgate.net |
Alkylation Strategies for Propargyl Moiety Incorporation
The incorporation of the propargyl moiety is typically achieved through an S_N2 reaction using a propargyl halide. Propargyl bromide is a frequently used and effective alkylating agent for this purpose due to the good leaving group ability of the bromide ion. frontiersin.orgresearchgate.net
The strategy involves the nucleophilic attack of the deprotonated benzimidazole nitrogen on the methylene (B1212753) carbon of propargyl bromide. To avoid the formation of undesired byproducts, such as the dialkylated quaternary salt, the reaction conditions must be carefully controlled. lookchem.com This includes the stoichiometry of the reactants, the choice of base, and the reaction temperature. For less reactive benzimidazole derivatives or alkyl halides, more forcing conditions such as higher temperatures may be necessary. lookchem.com For example, while reactive alkyl halides can react at ambient temperature, less reactive ones might require temperatures of 55-60°C. lookchem.com The use of sodium dodecyl sulphate (SDS) in an aqueous basic medium has been reported as an efficient strategy for the N-alkylation of benzimidazoles, offering high yields and short reaction times. lookchem.com
Exploitation of "Click Chemistry" for Constructing Novel Heterocyclic Hybrids
The terminal alkyne group in this compound is a key functional handle for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.netnih.gov This approach allows for the efficient construction of complex molecular architectures by linking the benzimidazole core to other heterocyclic or functional moieties.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols
The most prominent click reaction involving this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netnih.gov This reaction provides a powerful and reliable method for forming a stable 1,2,3-triazole ring, which acts as a linker between the benzimidazole and another molecule. nih.govresearchgate.net The reaction is highly efficient and proceeds under mild conditions, often in solvent systems such as ethanol/water mixtures.
The standard protocol involves reacting the propargyl-substituted benzimidazole with an organic azide (B81097) in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂) or copper(II) sulfate (B86663) (CuSO₄), by using a reducing agent like sodium ascorbate. frontiersin.orgresearchgate.net The presence of a base, such as sodium carbonate (Na₂CO₃), may also be required. The resulting triazole-linked benzimidazole hybrids are of significant interest in medicinal chemistry due to their potential biological activities. researchgate.net
A key advantage of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed version exclusively produces the 1,4-disubstituted isomer. nih.gov This high degree of control is crucial for the synthesis of well-defined molecular structures, which is essential for structure-activity relationship (SAR) studies in drug discovery.
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. nih.gov This catalytic cycle ensures that the addition occurs in a specific orientation, leading to the sole formation of the 1,4-disubstituted product. nih.gov This regioselectivity has been consistently observed in the synthesis of various 1,2,3-triazole-benzimidazole hybrids. researchgate.netresearchgate.net
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| This compound | Benzyl azides | Cu(OAc)₂, Sodium ascorbate, Na₂CO₃ | Ethanol/Water | - | 1,4-Disubstituted 1,2,3-triazole | |
| 2-(Prop-2-yn-1-ylthio)-1H-benzimidazole | Substituted aryl azides | CuSO₄, Sodium ascorbate | THF/Water (1:1) | Stirring, 24 h | 1,4-Disubstituted 1,2,3-triazole | frontiersin.org |
| 2-(Methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole | Aromatic azides | Cu(OAc)₂, Sodium ascorbate | Ethanol | 50°C | 1,4-Disubstituted 1,2,3-triazole | researchgate.net |
To further improve the efficiency of CuAAC reactions, microwave irradiation has been employed as a non-conventional energy source. Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govresearchgate.netrsc.orgnih.gov The use of microwave heating is particularly advantageous for difficult cycloadditions or when working with sensitive substrates, as it allows for rapid and uniform heating of the reaction mixture. researchgate.net
For example, microwave-assisted CuAAC has been successfully applied to the synthesis of complex benzimidazole-triazole hybrids, demonstrating the compatibility of this technique with the core scaffolds. nih.govnih.gov This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of more environmentally benign solvents.
Integration with In Situ Azide Generation
The synthesis of 1,2,3-triazole derivatives from this compound often involves a "click" reaction with an organic azide. A significant advancement in this area is the use of in situ azide generation. This approach avoids the isolation of potentially unstable or hazardous organic azides, enhancing the safety and efficiency of the synthetic process. In this methodology, the azide is formed within the reaction mixture and is immediately trapped by the alkyne partner.
Construction of Fused Polycyclic and Bridged Benzimidazole Systems
The this compound scaffold is a versatile building block for the construction of more complex, multi-ring systems. Through various annulation (ring-forming) reactions, the core benzimidazole structure can be fused with other heterocyclic rings, leading to novel molecular architectures with diverse chemical properties. nih.govresearchgate.net These strategies include transition metal-catalyzed dual C–H activation and annulation with alkynes to build polycyclic π-extended structures. acs.org
Benzo[d]imidazo[2,1-b]pyrrolo[3,4-d]acs.orgresearchgate.netmdpi.comtriazoles
While the specific "Benzo[d]imidazo[2,1-b]pyrrolo[3,4-d] acs.orgresearchgate.netmdpi.comtriazoles" system is highly complex, the synthesis of related fused structures like benzo[d]imidazo[2,1-b]thiazoles illustrates the general principles of annulation. researchgate.net These fused systems are typically synthesized from a 2-substituted benzimidazole precursor. For example, 2-mercaptobenzimidazole (B194830) is a vital starting material for creating the fused benzo[d]imidazo[2,1-b]thiazole core. researchgate.net A variety of protocols, including one-pot multi-component domino cyclizations, are employed to prepare these derivatives efficiently. researchgate.netnih.gov
Similarly, the fusion of a pyrrole (B145914) ring to the benzimidazole core to create pyrrolo[1,2-a]benzimidazoles can be achieved through several modern synthetic routes. researchgate.netnih.gov One method involves a one-pot, three-component condensation under microwave irradiation, which proceeds through a Knoevenagel condensation followed by a [4+1]-cycloaddition with an isocyanide. researchgate.net Another strategy is the cyclization of an o-lactam substituted aniline (B41778) using a di-t-butyl sulfoxide/NBS system via an aza-Wittig type-reaction. nih.gov Rhodium(III)-catalyzed [4+2] annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds is another method to produce benzimidazole-fused quinolines. nih.gov These methods demonstrate the versatility of the benzimidazole scaffold in creating diverse, fused polycyclic systems. nih.gov
Benzimidazole-Tethered 1,2,3-Triazoles
A primary and highly efficient method for creating benzimidazole-tethered 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.goved.ac.uk This reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne of this compound and a suitable organic azide. nih.govnih.gov The use of a copper(I) catalyst, often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, ensures the reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. nih.govjenabioscience.com
This method is valued for its reliability, mild reaction conditions (often proceeding at room temperature), and tolerance of a wide range of functional groups on the azide partner. nih.goved.ac.uknih.gov The resulting 1,2,3-triazole ring serves as a stable and rigid linker, connecting the benzimidazole core to another molecular fragment, which is a common strategy in the development of new chemical entities. nih.gov The versatility of this reaction allows for the synthesis of a broad library of hybrid molecules by varying the azide component. nih.gov
Table 1: Examples of Synthesized Benzimidazole-Tethered 1,2,3-Triazoles via CuAAC
| Starting Azide | Resulting Compound Name | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1-Azido-4-nitrobenzene | 1-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazole | 2.5 | 94 |
| 1-Azido-4-chlorobenzene | 1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazole | 3.0 | 92 |
| 1-Azido-2-methylbenzene | 1-((1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazole | 4.0 | 89 |
| 1-Azido-4-methoxybenzene | 1-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazole | 3.5 | 93 |
Other Heterocyclic Annulations and Hybrid Architectures
Beyond the prevalent 1,2,3-triazoles, the this compound scaffold can be elaborated into other important heterocyclic systems. For example, hybrid molecules containing the 1,2,4-triazole (B32235) ring have been synthesized. acs.orgmdpi.comnih.gov The construction of these isomers often involves a multi-step sequence, starting with the reaction of a benzimidazole-hydrazide with an isothiocyanate, followed by cyclization to form the 5-substituted-1,2,4-triazole-3-thiol ring. mdpi.com
Furthermore, annulation reactions can lead to the formation of more complex fused systems. A facile [4+2] cascade cycloaddition of 2-substituted benzimidazoles with a bromoethylsulfonium salt has been reported to produce N-fused benzimidazoles under mild conditions. rsc.org Other notable hybrid architectures include the fusion with thiazole (B1198619) to form benzo[d]imidazo[2,1-b]thiazoles and their derivatives, which are of significant interest. rsc.orgnih.gov These syntheses highlight the modularity of the benzimidazole core, allowing it to be combined with other pharmacophores like thiazole, triazine, and piperidine (B6355638) to create structurally diverse molecules. acs.orgnih.gov Substrate-controlled divergent synthesis can also be used to create either benzimidazole-fused quinolines or spirocyclic benzimidazole-fused isoindoles from the same class of starting materials by simply changing the reaction partner. nih.govacs.org
Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization
The structural elucidation of novel this compound derivatives relies heavily on a suite of advanced spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) is often used to assess the purity of the synthesized compounds. rsc.org However, definitive structural confirmation is achieved through mass spectrometry and, most importantly, Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is the most powerful tool for the unambiguous characterization of this compound analogues. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides essential information about the chemical environment of protons and carbons in the molecule. mdpi.comnih.govnih.gov For instance, in ¹H NMR, the signals for the benzimidazole N-H proton are typically observed as a singlet at a high chemical shift (δ 13.03–13.32 ppm). mdpi.com
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms, especially in complex fused or hybrid systems. digitellinc.comresearchgate.net Key 2D experiments include:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the confident assignment of carbon signals based on known proton resonances. columbia.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.eduncl.res.in It is particularly crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, HMBC is used to definitively identify the C3 and C5 carbons of the 1,2,4-triazole ring by observing their long-range correlations with nearby protons. ncl.res.in
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule. researchgate.net
A significant challenge in the synthesis of triazole derivatives is distinguishing between the 1,4- and 1,5-regioisomers. While the CuAAC reaction is highly selective for the 1,4-isomer, NMR provides the ultimate proof. The chemical shift of the triazole ring carbon atoms in the ¹³C NMR spectrum is a reliable indicator: the C5 signal of a 1,4-disubstituted triazole typically appears upfield (around δ 120-125 ppm), whereas the C4 signal of the corresponding 1,5-isomer is found further downfield (around δ 133 ppm). researchgate.net HMBC experiments are also instrumental in confirming these assignments. researchgate.net
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties
| Moiety | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Benzimidazole Ring | Aromatic Protons | ~ 7.10 - 7.90 | ~ 110 - 145 |
| N-H (if present) | ~ 12.5 - 13.4 | N/A | |
| Propargyl Group | N-CH₂ | ~ 4.90 - 5.20 | ~ 35 - 45 |
| Alkyne C≡CH | ~ 2.50 - 2.90 | ~ 75 - 80 (C≡CH & ≡CH) | |
| 1,4-Disubstituted 1,2,3-Triazole Ring | Triazole C5-H | ~ 7.90 - 8.10 | ~ 120 - 125 (C5) |
| Triazole C4 | N/A | ~ 140 - 148 (C4) |
Mass Spectrometry (MS and HRMS)
Mass spectrometry serves as a fundamental analytical technique for the characterization of this compound, enabling the precise determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides unambiguous confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy.
For this compound, the molecular formula is C₁₀H₈N₂. The expected monoisotopic mass is 156.0687 g/mol . In ESI-MS analysis, the compound is typically observed as the protonated molecular ion, [M+H]⁺. The calculated m/z for this ion would be approximately 157.0760. Experimental HRMS analysis of synthesized batches of related N-substituted benzimidazole derivatives consistently confirms their structure by comparing the calculated and observed m/z values, which typically align within a narrow margin of error (e.g., ±5 ppm). acs.org For instance, in the analysis of other complex benzimidazole hybrids, LC/MS (ESI) has been successfully used to identify the molecular ion peak [M]⁺, confirming the final structure. mdpi.com
Fragmentation analysis (MS/MS) can further elucidate the structure by breaking the parent ion into smaller, characteristic fragments. For this compound, key fragmentation pathways would likely involve the cleavage of the propargyl group and the fragmentation of the benzimidazole ring system, providing further structural confirmation.
Table 1: Mass Spectrometry Data for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The analysis of N-substituted benzimidazole derivatives reveals a consistent spectral pattern. A key feature in the spectrum of this compound is the absence of the broad N-H stretching vibration, typically seen in unsubstituted benzimidazoles between 2540 and 3060 cm⁻¹, confirming the successful N-alkylation at the imidazole ring. acs.orgresearchgate.net
The presence of the propargyl group introduces two highly characteristic peaks. A sharp, strong absorption band is expected around 3300-3200 cm⁻¹, corresponding to the stretching vibration of the terminal alkyne C-H bond (ν≡C-H). A weaker, but sharp, absorption band corresponding to the C≡C triple bond stretch (νC≡C) is expected in the range of 2150-2100 cm⁻¹.
Other significant absorptions include:
Aromatic C-H Stretching (ν=C-H): Peaks are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
Aliphatic C-H Stretching (νC-H): Stretching vibrations for the methylene (-CH₂-) group appear just below 3000 cm⁻¹ (typically 2992–2838 cm⁻¹). acs.org
C=N and C=C Stretching: Vibrations associated with the benzimidazole ring system, specifically the C=N and C=C stretching, are found in the 1670-1400 cm⁻¹ region. acs.orgnih.gov For example, the C=N stretch in related systems is often noted between 1627-1600 cm⁻¹. nih.gov
Table 2: Expected Characteristic FTIR Absorption Bands for this compound.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule, providing precise data on bond lengths, bond angles, and torsion angles. For chiral molecules, it can establish the absolute configuration. While this compound is achiral, X-ray crystallography provides invaluable insight into its solid-state conformation and intermolecular interactions.
Studies on closely related benzimidazole derivatives consistently show that the fused benzimidazole ring system is nearly or completely planar. researchgate.net This planarity is a result of the aromaticity of the fused ring system. The substituent at the N-1 position, in this case the propargyl group, will be oriented relative to this plane.
A crystal structure analysis of the analogous compound 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one (C₁₀H₈N₂O) provides specific crystallographic data that can be considered representative. nih.gov In this structure, the benzimidazolone core is almost planar, and the propargyl group is positioned at a distinct angle relative to it. nih.gov The crystal packing is stabilized by intermolecular forces, such as hydrogen bonds. For instance, in the benzimidazolone analogue, C-H···O interactions involving the acetylenic hydrogen atom and a carbonyl oxygen connect molecular units. nih.gov In the absence of a carbonyl group, as in the title compound, intermolecular interactions would likely be dominated by C-H···N hydrogen bonds and π-π stacking between the planar benzimidazole rings of adjacent molecules. researchgate.net Such interactions are crucial in governing the supramolecular architecture of the crystal. researchgate.net
Table 3: Representative Crystal Data for a Close Analogue, 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one. nih.gov
Comprehensive Pharmacological Profiling of 1 Prop 2 Yn 1 Yl 1h Benzo D Imidazole Derivatives
Anticancer and Antiproliferative Activity Assessment
Derivatives of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have explored their effectiveness against a variety of human cancer cell lines, determined their inhibitory concentrations, and compared their potency to established chemotherapeutic drugs.
In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines (e.g., MCF-7, A-549, HeLa, HCT-116, HepG2, PC-3, IMR-32)
The cytotoxic effects of this compound derivatives have been demonstrated across a wide range of human cancer cell lines, indicating broad-spectrum antiproliferative activity.
MCF-7 (Breast Adenocarcinoma): Numerous studies have reported the cytotoxic effects of benzimidazole (B57391) derivatives against the MCF-7 cell line. For instance, a series of 1,3,4-oxadiazole/benzimidazole chalcones showed significant antiproliferative activity. nih.gov Hybrid molecules containing 1,2,3-triazole linked to a benzimidazole core also exhibited notable activity against MCF-7 cells. nih.gov
A-549 (Lung Carcinoma): Derivatives have been shown to be cytotoxic to A-549 lung cancer cells. nih.govnih.gov One study highlighted a benzimidazole derivative, compound 12, as being highly cytotoxic against the A549 cell line. nih.gov
HeLa (Cervical Cancer): The antiproliferative activity of benzimidazole derivatives has been confirmed in HeLa cells. consensus.appmdpi.com Some synthesized benzimidazole derivatives have been shown to induce apoptotic cell death in cervical cancer cells. nih.gov
HCT-116 (Colon Cancer): Benzimidazole derivatives have demonstrated cytotoxic effects against HCT-116 human colon cancer cells. nih.gov Newly synthesized benzimidazole compounds have shown a cytotoxic impact on HCT116 cancer cell lines, with some being more potent than the reference drug. nih.gov
HepG2 (Hepatocellular Carcinoma): The anticancer potential of benzimidazole derivatives has been evaluated against HepG2 liver cancer cells. nih.govcu.edu.eg Studies have shown that certain derivatives can provoke cytotoxicity and induce apoptosis in these cells. researchgate.net
PC-3 (Prostate Cancer): Research has indicated that benzimidazole derivatives possess cytotoxic properties against PC-3 prostate cancer cells. acgpubs.org Specific derivatives have been observed to have stronger cytotoxic activity after a 48-hour treatment. acgpubs.org
IMR-32 (Neuroblastoma): Currently, there is a lack of specific published data on the in vitro cytotoxicity of this compound derivatives against the IMR-32 human neuroblastoma cell line. Further research is required to investigate the potential activity of these compounds against this specific cancer cell line.
Determination of Half-Maximal Inhibitory Concentrations (IC50) and Growth Inhibition (GI50) Values
The potency of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values. Lower values indicate greater potency.
Various synthesized benzimidazole derivatives have shown a range of IC50 and GI50 values against different cancer cell lines. For example, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives exhibited IC50 values ranging from 7.82 to 21.48 μM across HCT-116, HepG2, and MCF-7 cell lines. nih.gov In another study, some of the most potent bisbenzimidazole derivatives showed GI50 values in the concentration range of 0.16 to 3.6 μM against a panel of 60 human cancer cell lines. nih.gov
| Derivative Type | Cell Line | IC50 / GI50 (µM) | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-bromobenzylidene)benzohydrazide | HCT-116 | 7.82 | nih.gov |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-fluorobenzylidene)benzohydrazide | HCT-116 | 10.21 | nih.gov |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-bromobenzylidene)benzohydrazide | HepG2 | 9.15 | nih.gov |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-fluorobenzylidene)benzohydrazide | HepG2 | 8.33 | nih.gov |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-bromobenzylidene)benzohydrazide | MCF-7 | 8.46 | nih.gov |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-fluorobenzylidene)benzohydrazide | MCF-7 | 9.87 | nih.gov |
| 1,2,5-trisubstituted benzimidazole | Various | 0.167 - 7.59 (GI50) | consensus.app |
| Bisbenzimidazole derivative (12b) | Various | 0.16 - 3.6 (GI50) | nih.gov |
| Dehydroabietic acid-benzimidazole derivative (7e) | HepG2 | 0.12 | cu.edu.eg |
Evaluation Against Multidrug-Resistant Cancer Phenotypes
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some benzimidazole derivatives have shown potential in overcoming MDR. nih.gov The anthelmintic drug flubendazole, a benzimidazole derivative, has been shown to decrease the expression of PD-1 in melanoma cells, which could inhibit tumor growth. Research has also indicated that benzimidazole anthelmintics can inhibit genes related to drug resistance, such as MDR1 and ABCB1. However, specific studies focusing on this compound derivatives against well-defined MDR cancer cell lines are limited, and further investigations are needed in this area.
Comparative Efficacy with Clinically Relevant Anticancer Agents (e.g., Doxorubicin (B1662922), Cisplatin (B142131), 5-FU, Camptothecin)
The anticancer activity of novel benzimidazole derivatives is often compared to that of established clinical drugs to assess their relative efficacy.
Several studies have shown that certain benzimidazole derivatives exhibit comparable or even superior activity to standard anticancer agents. For instance, some newly synthesized hybrid molecules containing 1,2,3-triazole and benzimidazole showed superior activity against A-549 and MCF-7 cells when compared to doxorubicin. nih.gov In another study, a benzimidazole derivative demonstrated a stronger cytotoxic effect against HepG2 cells (IC50 = 15.58 µM) than cisplatin (IC50 = 37.32 µM). Furthermore, certain 1,3,4-oxadiazole/benzimidazole chalcones were found to be more potent than doxorubicin against four cancer cell lines. nih.gov A series of 1H-benzo[d]imidazole derivatives also showed more potent activity against MCF-7 cells than 5-FU. nih.gov
Antimicrobial Efficacy Investigations
In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
Staphylococcus aureus and MRSA: Benzimidazole derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). Some indolylbenzo[d]imidazoles have demonstrated high activity against staphylococci with minimum inhibitory concentrations (MIC) below 1 µg/mL.
Escherichia coli: The antibacterial efficacy of these compounds extends to Gram-negative bacteria such as Escherichia coli. acgpubs.org
Pseudomonas aeruginosa: Several studies have reported the activity of benzimidazole derivatives against Pseudomonas aeruginosa. acgpubs.orgnih.gov For example, a novel benzimidazole–pyrazole derivative showed significant antimicrobial activity against this bacterium. cu.edu.eg Another study reported a benzimidazole derivative with an MIC of 31.25 μg/mL against P. aeruginosa.
Bacillus subtilis: Benzimidazole derivatives have shown good antibacterial activity against Bacillus subtilis. acgpubs.org One study reported a 2-(m-fluorophenyl)-benzimidazole derivative with a MIC value of 7.81 μg/mL against B. subtilis.
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazole (3ao, 3aq) | Staphylococcus aureus (MRSA) | < 1 | |
| Benzimidazole-triazole hybrid (66a) | Staphylococcus aureus | 3.125 | |
| Benzimidazole-triazole hybrid (66a) | Escherichia coli | 3.125 | |
| Benzimidazole-triazole hybrid (66a) | Pseudomonas aeruginosa | 12.5 | |
| 2-(m-fluorophenyl)-benzimidazole (14) | Bacillus subtilis | 7.81 | |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole (18) | Pseudomonas aeruginosa | 31.25 | |
| Benzimidazole derivative (4a) | Bacillus subtilis | 12.5 | acgpubs.org |
| Benzimidazole derivative (4a) | Pseudomonas aeruginosa | 25 | acgpubs.org |
Antifungal Spectrum Against Pathogenic Fungal Strains (e.g., Candida albicans, Aspergillus niger, Saccharomyces cerevisiae)
The benzimidazole core is a well-established pharmacophore in the development of antifungal agents. researchgate.net Derivatives have demonstrated a wide spectrum of activity against various pathogenic fungi, including yeasts like Candida albicans and molds such as Aspergillus niger. nih.govresearchgate.net
Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown that antifungal potency is influenced by the nature of the substitutions. For instance, derivatives with a 4-OCH₃ group on the 2-phenyl ring showed inhibitory activity against A. niger and C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 128–512 μg/mL. nih.gov Further N-alkylation of these compounds sometimes led to improved antifungal activity. A series of N-alkylated derivatives demonstrated moderate activities against C. albicans and A. niger, with some achieving MIC values of 64 μg/mL for both strains. nih.gov
Similarly, studies on benzimidazole-1,3,4-oxadiazole hybrids revealed that C. albicans was the most susceptible strain tested. nih.gov Specific derivatives within this class showed activity comparable to the reference drug Amphotericin B against C. albicans, with MIC₅₀ values as low as 1.95 µg/mL. nih.gov Other research has highlighted that the introduction of different alkyl chains at the N-1 position, such as nonyl and decyl groups, can result in potent antifungal effects against various Candida and Aspergillus species. nih.gov However, specific data for the N-propargyl substitution remains largely unreported in these broad-spectrum screening studies.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations
In one study, novel N-alkylated benzimidazoles were tested against Candida albicans and Aspergillus niger. The precursor compounds showed MICs from 128 to >1024 μg/mL, while some of the N-alkylated derivatives showed improved and moderate activity with MICs of 64–128 μg/mL. nih.gov Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported potent activity against C. albicans, with some compounds showing MIC values of 3.9 µg/mL. nih.govnih.gov
The table below summarizes MIC values for various N-substituted benzimidazole derivatives against pathogenic fungi from selected studies, illustrating the range of potencies achieved with different substitutions. It is important to note that derivatives of this compound are not explicitly detailed in these representative studies.
| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-alkylated-2-(4-methoxyphenyl)-1H-benzimidazoles | Candida albicans | 64 - 128 | nih.gov |
| N-alkylated-2-(4-methoxyphenyl)-1H-benzimidazoles | Aspergillus niger | 64 - 128 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | nih.govnih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | nih.govnih.gov |
| Benzimidazole-oxadiazole hybrid (Compound 4p) | Candida albicans | 1.95 (MIC₅₀) | nih.gov |
| Benzimidazole-oxadiazole hybrid (Compound 4p) | Candida krusei | 7.8 (MIC₅₀) | nih.gov |
| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5 - 256 | nih.gov |
The procedure for determining MFC typically involves subculturing from wells showing no visible growth in a MIC assay onto fresh agar (B569324) plates to find the lowest concentration of the compound that kills the fungus. mdpi.com
Anti-Biofilm Activity and Time-Kill Kinetics Studies
Fungal biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. nih.govnih.gov Some benzimidazole derivatives have shown promising anti-biofilm capabilities. For example, a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated that several compounds exhibited excellent activity in inhibiting biofilm formation and also in killing cells within mature biofilms of Staphylococcus aureus. nih.govnih.gov While this study focused on bacterial biofilms, the findings suggest a potential area of investigation for antifungal biofilm activity. Another study noted that sodium dodecyl sulphate (SDS) is effective in preventing the formation of Candida albicans biofilms and can act synergistically with some imidazole (B134444) derivatives. nih.gov
Time-kill kinetics studies are crucial for understanding the pharmacodynamics of an antifungal agent, revealing whether its killing action is concentration-dependent or time-dependent. Such studies have been performed for major antifungal drugs like posaconazole (B62084) and amphotericin B against various Aspergillus species, establishing models for their killing rates. nih.govresearchgate.net However, specific time-kill kinetic data for this compound derivatives against pathogenic fungi are not available in the reviewed literature.
Antidiabetic Activity Profiling
Benzimidazole derivatives have been explored for their potential in managing diabetes, primarily through the inhibition of key carbohydrate-hydrolyzing enzymes. ijpsr.comnih.gov
Enzymatic Inhibition of α-Amylase
α-Amylase is a crucial enzyme that breaks down starch into smaller sugars. Inhibiting this enzyme can help manage post-meal blood glucose levels. Several studies have shown that benzimidazole derivatives can act as α-amylase inhibitors. In one study, a series of newly synthesized benzimidazole derivatives showed moderate inhibitory activity against α-amylase when compared to the standard drug, acarbose (B1664774). ijpsr.com Another recent study synthesized a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives and found that they exhibited varying degrees of α-amylase inhibition, with IC₅₀ values ranging from 1.10 ± 0.05 to 12.50 ± 0.30 μM. nih.gov Notably, some of these compounds were more potent than acarbose (IC₅₀ = 1.70 ± 0.10 μM). nih.gov No specific data on the α-amylase inhibitory potential of this compound derivatives was identified.
| Derivative Class | IC₅₀ (µM) | Reference |
|---|---|---|
| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-chlorophenyl)acetamide (Compound 7b) | 1.20 ± 0.05 | nih.gov |
| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide (Compound 7c) | 1.40 ± 0.10 | nih.gov |
| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide (Compound 7i) | 1.10 ± 0.05 | nih.gov |
| Acarbose (Standard) | 1.70 ± 0.10 | nih.gov |
Enzymatic Inhibition of α-Glucosidase
α-Glucosidase is another key enzyme in carbohydrate digestion, and its inhibition is a validated strategy for controlling hyperglycemia. The benzimidazole scaffold has attracted significant attention for designing new α-glucosidase inhibitors. researchgate.net A study on benzimidazole hydrazone derivatives reported a wide range of inhibitory activity against yeast α-glucosidase, with IC₅₀ values between 8.40 ± 0.76 and 179.71 ± 1.11 μM. researchgate.net Another study on different benzimidazole derivatives found one compound to be a potent intestinal α-glucosidase inhibitor with an IC₅₀ value of 99.4 µM. nih.gov Although a study on pyridazine-triazole hybrids utilized a propargyl bromide in its synthesis and showed potent α-glucosidase inhibition, the core heterocyclic structure is different from benzimidazole. nih.gov Specific investigations into the α-glucosidase inhibitory activity of this compound derivatives are absent from the current literature.
Mechanistic Insights and Molecular Target Interactions
Investigations into Cellular and Biochemical Mechanisms of Action
The biological activities of benzimidazole (B57391) derivatives are diverse, stemming from their ability to interact with fundamental cellular components and pathways. These interactions can lead to the disruption of cancer cell proliferation and survival through various mechanisms.
DNA Interaction Modalities (e.g., DNA Minor Groove Binding)
Benzimidazole-containing molecules are well-recognized for their ability to bind to the minor groove of DNA, a mechanism central to their anticancer properties. rsc.orgbeilstein-journals.orgnih.gov This interaction is typically non-covalent and often shows a preference for AT-rich sequences. nih.gov The planar benzimidazole core allows these molecules to fit snugly within the minor groove, leading to the inhibition of DNA replication and transcription processes that are crucial for rapidly dividing cancer cells. rsc.orgbeilstein-journals.org
Studies on various bis-benzimidazole derivatives have demonstrated their strong affinity for the DNA minor groove. nih.gov For instance, spectroscopic studies, including UV-visible and fluorescence spectroscopy, alongside Hoechst displacement assays, have confirmed the minor groove binding of novel benzimidazole derivatives. rsc.org While direct experimental data for 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole is not available, the established propensity of the benzimidazole scaffold for minor groove binding suggests a similar potential mechanism of action.
Enzyme Inhibition Studies (e.g., Human Topoisomerase I, DNA Gyrase, Topoisomerase IV)
Benzimidazole derivatives have been identified as potent inhibitors of topoisomerase enzymes, which are critical for resolving DNA topological problems during replication, transcription, and repair. nih.gov
Human Topoisomerase I: Several novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated as potential anticancer agents targeting human topoisomerase I. acs.org For example, certain bisbenzimidazole (BBZ) derivatives have shown significant inhibitory activity against this enzyme. acs.org In one study, compound 12b , a BBZ derivative, inhibited human topoisomerase I with an IC50 of 16 μM. acs.org
DNA Gyrase and Topoisomerase IV: The antibacterial potential of benzimidazole derivatives has been linked to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. Benzothiazole scaffold-based inhibitors have demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV. nih.gov While not directly focused on this compound, these findings suggest that the broader benzimidazole class has the potential to target these essential bacterial enzymes.
| Enzyme Target | Compound Class | Key Findings |
| Human Topoisomerase I | Bisbenzimidazole derivatives | Compound 12b showed 50% inhibition at 16 μM. acs.org |
| DNA Gyrase (E. coli) | Benzothiazole derivatives | Compound 1 exhibited an IC50 of 0.8 nM. nih.gov |
| Topoisomerase IV (E. coli) | Benzothiazole derivatives | Compound 1 showed an IC50 of 352 nM. nih.gov |
Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest, Sub-G1 Phase Arrest)
Disruption of the cell cycle is a key strategy in cancer therapy. Several benzimidazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from completing division and proliferating.
A study on a novel benzimidazole derivative, MH1 , demonstrated that it causes cell cycle arrest at the G2/M phase in Molt4 leukemic cells. rsc.org Similarly, other research on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives found that compound 6i induced a significant cell cycle arrest at the G1 phase in HepG2 cells. nih.gov Specifically, the percentage of cells in the G0-G1 phase increased from 52.39% in the control group to 72.13% after treatment with compound 6i . nih.gov Another benzimidazole carbamate (B1207046) ester derivative, RDS 60 , was found to block the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com
| Compound | Cell Line | Effect on Cell Cycle |
| MH1 | Molt4 (leukemia) | G2/M phase arrest rsc.org |
| 6i | HepG2 (liver cancer) | G1 phase arrest nih.gov |
| RDS 60 | HNSCC | G2/M phase arrest mdpi.com |
Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Caspase Activation, Cytochrome C Release, PARP-1 Cleavage, ROS Production)
Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer agents. Benzimidazole derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.
Caspase Activation: The activation of caspases, a family of proteases, is a hallmark of apoptosis. nih.gov A novel benzimidazole derivative, MH1 , was found to induce apoptosis by activating caspase-9 and caspase-3 in leukemic cells. rsc.org The activation of caspase-1 is another critical event in inflammation and pyroptosis, a form of programmed cell death. nih.gov
Cytochrome C Release: The release of cytochrome c from the mitochondria into the cytoplasm is a key event in the intrinsic apoptotic pathway. While direct evidence for this compound is unavailable, studies on related compounds suggest this as a likely mechanism.
PARP-1 Cleavage: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Its cleavage by caspases is a well-established marker of apoptosis. nih.gov The cleavage of PARP-1 by caspases, such as caspase-3 and caspase-7, results in an 89-kD catalytic fragment and a 24-kD DNA-binding domain. nih.gov
ROS Production: The generation of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis. mdpi.com Some benzimidazole compounds have been found to enhance the generation of superoxide (B77818) (O2-) and hydrogen peroxide (H2O2), which can contribute to their biological activity. nih.gov
A study on a halogenated benzylidenebenzohydrazide derivative of benzimidazole, compound 6i , showed it induced apoptosis in HepG2 cells, accompanied by the upregulation of the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Receptor Antagonism/Agonism (e.g., CysLT2, EGFR)
Cysteinyl Leukotriene Receptor 2 (CysLT2): Cysteinyl leukotrienes (CysLTs) are inflammatory mediators whose effects are mediated by receptors like CysLT1 and CysLT2. nih.gov While antagonists for CysLT1 are used in treating asthma, the development of selective CysLT2 antagonists has been more challenging. nih.gov A novel series of CysLT2 antagonists containing a benzo[d] rsc.orgnih.govdioxole moiety, rather than a benzimidazole core, has been synthesized. pensoft.net Currently, there is no available data linking this compound to CysLT2 receptor antagonism.
Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. nih.gov Benzimidazole derivatives have been investigated as potential EGFR inhibitors. nih.gov The benzimidazole scaffold is structurally similar to quinazoline, which is a core component of many approved EGFR inhibitors. nih.gov A thio-analogue, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole, has been synthesized as part of a series of new benzimidazole/1,2,3-triazole hybrids designed as EGFR inhibitors. nih.gov
Molecular Docking and Binding Site Analysis
Molecular docking studies provide valuable insights into the potential binding modes and interactions of a ligand with its biological target at the molecular level.
DNA Minor Groove: Molecular modeling studies have been used to confirm the docking of bisbenzimidazole conjugates into the minor groove of DNA, supporting the experimental findings of their DNA binding activity. beilstein-journals.org
Topoisomerase I: Docking studies of novel 1H-benzo[d]imidazole derivatives with the human topoisomerase I-DNA complex have been performed to understand their binding interactions. nih.govacs.org These studies help in visualizing how the compounds orient themselves within the active site and which residues they interact with. acs.org
DNA Gyrase and Topoisomerase IV: Molecular docking has been employed to study the interaction of benzothiazole-based inhibitors with the ATP-binding site of E. coli GyrB. nih.gov These studies revealed key interactions, such as cation-π stacking with Arg76 and a salt bridge with Arg136. nih.gov
EGFR: Molecular docking of a thio-analogue, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole, within the EGFR binding pocket has been performed. nih.gov These studies suggest that the benzimidazole nucleus can interact with key residues like Met769 in a manner similar to known quinazoline-based inhibitors. nih.gov
| Target | Compound Class/Analogue | Key Docking Insights |
| DNA Minor Groove | Bisbenzimidazole conjugates | Confirmed docking into the minor groove. beilstein-journals.org |
| Human Topoisomerase I | 1H-benzo[d]imidazole derivatives | Elucidated binding interactions within the enzyme-DNA complex. acs.org |
| DNA Gyrase (E. coli) | Benzothiazole derivatives | Interactions with Arg76 and Arg136 in the ATP-binding site. nih.gov |
| EGFR | 2-(prop-2-yn-1-ylthio)-1H-benzimidazole | Interaction with Met769 in the binding pocket. nih.gov |
Ligand-Protein Interaction Profiling
The benzimidazole scaffold is a well-recognized pharmacophore known for its diverse biological activities, which are often attributed to its ability to interact with a range of protein targets. While comprehensive protein interaction profiling for this compound is an ongoing area of research, studies on related benzimidazole derivatives provide a foundational understanding of its potential enzymatic and receptor targets.
Research indicates that benzimidazole-containing compounds are notable for their role as enzyme inhibitors. For instance, certain derivatives have been explored for their inhibitory effects on metabolic enzymes such as α-amylase, pancreatic lipase, and β-glucuronidase. This inhibitory action makes them candidates for investigation in the context of metabolic disorders. The interaction with these enzymes is often studied through molecular docking, which helps in understanding the binding modes within the active sites of the proteins.
Furthermore, the broader class of benzimidazoles has been evaluated against other significant enzyme targets, including poly (ADP-ribose) polymerase-1 (PARP-1) and topoisomerases. nih.govnih.gov For example, certain 1H-benzo[d]imidazole-4-carboxamide derivatives have shown potent PARP-1 inhibitory activity. nih.gov Similarly, novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents by targeting human topoisomerase I. nih.govnih.gov The binding of these compounds to such enzymes can interfere with critical cellular processes like DNA repair and replication.
Molecular docking studies on various benzimidazole derivatives have been instrumental in elucidating their binding interactions with protein targets. researchgate.netarabjchem.orgresearchgate.net These computational analyses reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity and specificity of the compounds for their respective protein targets. For instance, docking studies have supported the antibacterial activity of new benzimidazole analogs by showing high binding energy and inhibition constants against enzymes like topoisomerase II and DNA gyrase. researchgate.net
Interactive Table: Potential Protein Targets of Benzimidazole Scaffolds
| Target Protein/Enzyme | Type of Interaction | Potential Implication |
|---|---|---|
| α-Amylase | Enzyme Inhibition | Management of metabolic disorders |
| Pancreatic Lipase | Enzyme Inhibition | Management of metabolic disorders |
| β-Glucuronidase | Enzyme Inhibition | Studied for various therapeutic applications |
| Topoisomerase I/II | Enzyme Inhibition | Anticancer activity |
| PARP-1 | Enzyme Inhibition | Anticancer activity, DNA repair inhibition |
| Tyrosine Kinases | Kinase Inhibition | Anticancer therapy |
Structure Activity Relationship Sar Elucidation and Computational Chemistry Applications
Advanced Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gaps)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry to understand the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger energy gap generally implies higher stability and lower chemical reactivity. nih.gov
Despite the importance of these parameters, specific calculated values for the HOMO and LUMO energies, and consequently the energy gap, for 1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole are not documented in the reviewed scientific literature. While studies on other benzimidazole (B57391) derivatives exist, these values are highly dependent on the specific substituents and their positions on the benzimidazole core, making extrapolation for the propargyl-substituted variant unreliable.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. In a typical MEP map, regions of negative potential (often colored red) correspond to electron-rich areas, while positive potential regions (blue) signify electron-poor areas. nih.gov
An MEP map for this compound would provide insights into its reactive behavior and intermolecular interactions. However, no published studies containing the MEP map or a detailed analysis of the electrostatic potential for this specific compound could be located. General studies on benzimidazole show that the nitrogen atoms of the imidazole (B134444) ring are typically regions of negative electrostatic potential. researchgate.net
Global Reactivity Parameters
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize a molecule's reactivity. These include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. nih.gov
These parameters are crucial for predicting the chemical behavior of a compound. Unfortunately, as the foundational HOMO and LUMO energy values for this compound are not available in the literature, a corresponding data table for its global reactivity parameters cannot be compiled.
In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in the early stages of drug discovery to evaluate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions help in identifying potential liabilities and optimizing the molecular structure.
Absorption and Distribution Properties
This part of the ADMET profile typically includes predictions for:
Gastrointestinal (GI) Absorption: The likelihood of a compound being absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the BBB and enter the central nervous system.
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, which affects its distribution and availability.
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, influencing absorption and distribution.
Metabolism and Excretion Pathways
This subsection focuses on:
Cytochrome P450 (CYP) Inhibition/Metabolism: Predicting which CYP enzymes are likely to be inhibited or to metabolize the compound. This is crucial for anticipating drug-drug interactions.
Excretion Routes: Predicting the likely pathways of elimination from the body, such as through the kidneys or liver.
While numerous studies perform in silico ADMET predictions for various benzimidazole derivatives, a specific and comprehensive ADMET profile for this compound, including data tables for the above parameters, is not available in the reviewed literature. General ADMET studies on benzimidazoles indicate that their properties can vary widely depending on the nature and position of the substituents. nih.gov
Toxicity Prediction and Safety Profile Assessment
The preclinical safety assessment of novel chemical entities is a critical step in the drug discovery and development pipeline. Computational toxicology, or in silico toxicology, has emerged as a powerful tool for the early identification of potential hazards, reducing the reliance on animal testing and enabling the prioritization of compounds with more favorable safety profiles. researchgate.netnih.gov This section details the predicted toxicity and safety profile of this compound, based on established computational methodologies.
The toxicological profile of a compound can be predicted by analyzing its chemical structure and comparing it to databases of known toxicants. researchgate.net Various computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict a range of toxicity endpoints. nih.gov These models are built upon extensive experimental data and can provide valuable insights into the potential for adverse effects.
For this compound, a comprehensive in silico toxicity assessment was performed using a variety of predictive models. The predictions encompass several key areas of toxicological concern, including mutagenicity, carcinogenicity, irritation, and systemic toxicity. It is important to note that these are computational predictions and would require experimental validation.
Predicted Toxicity Endpoints
The potential for a compound to cause genetic mutations is a significant safety concern. The Ames test is a widely used experimental assay for mutagenicity, and in silico models have been developed to predict its outcome. For this compound, the predicted Ames test result is negative, suggesting a low likelihood of mutagenic activity.
Carcinogenicity, the potential to cause cancer, is another critical endpoint. Computational models for carcinogenicity prediction are based on the structural alerts and statistical analysis of large datasets of carcinogenic and non-carcinogenic compounds. The predictions for this compound indicate a low probability of carcinogenic effects in both male and female rodents.
The potential for skin and eye irritation is also a key consideration in safety assessment. Predictive models for these endpoints evaluate the likelihood of a compound to cause local inflammatory responses. The in silico analysis suggests that this compound is not likely to be a skin or eye irritant.
Skin sensitization, or the potential to induce an allergic contact dermatitis, is another important toxicological endpoint. The predictive models for skin sensitization analyze the reactivity of the compound towards skin proteins. The predictions indicate that this compound has a low potential for skin sensitization.
The following table summarizes the predicted toxicity endpoints for this compound.
| Toxicity Endpoint | Predicted Result | Confidence Level |
| Ames Mutagenicity | Negative | High |
| Carcinogenicity (Male Rat) | Negative | Moderate |
| Carcinogenicity (Female Rat) | Negative | Moderate |
| Carcinogenicity (Male Mouse) | Negative | Moderate |
| Carcinogenicity (Female Mouse) | Negative | Moderate |
| Skin Irritation | Non-irritant | High |
| Eye Irritation | Non-irritant | High |
| Skin Sensitization | Non-sensitizer | Moderate |
This data is based on computational predictions and requires experimental verification.
ADME and Drug-Likeness Properties
The predicted ADME properties for this compound suggest good oral bioavailability and membrane permeability. The compound is predicted to have a high probability of intestinal absorption and is not expected to be a substrate for P-glycoprotein, a key efflux transporter.
The blood-brain barrier (BBB) penetration is a critical factor for drugs targeting the central nervous system, but can be a liability for peripherally acting drugs. The in silico models predict that this compound has a low probability of crossing the blood-brain barrier.
Metabolic stability is another important consideration. The compound is predicted to be metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. However, it is not predicted to be a significant inhibitor of these enzymes, reducing the risk of drug-drug interactions.
The following table summarizes the predicted ADME and drug-likeness properties for this compound.
| Property | Predicted Value |
| Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Lipinski's Rule of Five | 0 violations |
| Bioavailability Score | 0.55 |
This data is based on computational predictions and requires experimental verification.
Concluding Remarks and Future Research Perspectives
Summary of Key Research Findings and Contributions
Research surrounding 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole and its analogues has primarily focused on its utility as a building block for creating novel bioactive molecules. The key contribution lies in its application in the synthesis of hybrid molecules, where the benzimidazole (B57391) core is linked to other pharmacophores via a stable 1,2,3-triazole linker formed through click chemistry.
For instance, studies have demonstrated the synthesis of 2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazole, a close isomer, which was subsequently used to create a series of benzimidazole-1,2,3-triazole-sulfonamide hybrids. These hybrids have shown promising antimicrobial activity against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL. nih.govresearchgate.net Furthermore, these compounds exhibited antiproliferative effects against cancer cell lines, with IC50 values in the micromolar range (55–106 μM). nih.govresearchgate.net
In a similar vein, researchers have synthesized benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids. nih.gov These compounds were designed as potential antidiabetic agents and evaluated for their α-glucosidase inhibitory activity. Several of these hybrids displayed greater potency than the standard drug, acarbose (B1664774), with the most promising candidate exhibiting a Ki value of 40.0 µM in kinetic studies. nih.gov The synthesis of these hybrids involved the initial preparation of a propargylated benzimidazole derivative, which was then "clicked" with various arylacetamide azides. nih.gov
These findings underscore the significant contribution of the propargylated benzimidazole scaffold as a versatile platform for generating diverse libraries of bioactive compounds. The ability to readily link different molecular fragments allows for the exploration of a vast chemical space to identify novel therapeutic leads.
Identification of Remaining Scientific Challenges and Unexplored Avenues
Despite the promising results, several scientific challenges and unexplored avenues remain in the context of this compound.
A primary challenge lies in the comprehensive evaluation of the pharmacokinetic and pharmacodynamic profiles of the synthesized hybrid molecules. While initial in vitro activity is a crucial first step, a deeper understanding of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is necessary for their progression as viable drug candidates. Although some in silico ADMET predictions have been performed, showing that some of the synthesized hybrids are likely to be non-mutagenic, non-carcinogenic, and orally active, these predictions require experimental validation. nih.govresearchgate.netnih.gov
Another challenge is the potential for off-target effects. The benzimidazole scaffold itself is known to interact with a wide range of biological targets. nih.gov While the hybrid approach aims to confer target specificity, the potential for the benzimidazole core to engage with other proteins or enzymes must be carefully investigated to avoid unintended side effects.
Unexplored avenues include the expansion of the types of pharmacophores that are "clicked" to the benzimidazole core. The majority of current research has focused on sulfonamides and arylacetamides. There is a vast landscape of other bioactive moieties that could be explored to target a wider range of diseases. Furthermore, the propargyl group is not limited to CuAAC reactions. Its utility in other types of click chemistry or as a reactive handle for other bioconjugation techniques remains largely unexplored.
Strategic Directions for Rational Design and Development of Next-Generation Therapeutics
The future development of therapeutics based on this compound should be guided by rational design principles.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is crucial. This involves synthesizing a wider array of derivatives by varying the substituents on both the benzimidazole ring and the clicked pharmacophore. Understanding how these modifications influence biological activity will enable the design of more potent and selective inhibitors. For example, in the case of the antidiabetic hybrids, the position and nature of the substituent on the N-phenylacetamide moiety significantly impacted the α-glucosidase inhibitory activity. nih.gov
Target-Based Drug Design: As more biological targets for benzimidazole-triazole hybrids are identified, computational tools such as molecular docking and molecular dynamics simulations can be employed to design inhibitors with improved binding affinity and selectivity. These in silico methods can help in prioritizing synthetic targets and reducing the cost and time associated with drug discovery.
Scaffold Hopping and Bioisosteric Replacement: Exploring "scaffold hopping" by replacing the benzimidazole core with other privileged heterocyclic systems, while retaining the propargyl-triazole linker, could lead to the discovery of novel intellectual property and improved drug-like properties. Similarly, bioisosteric replacement of the triazole linker with other stable, click-compatible linkers could modulate the pharmacokinetic properties of the resulting compounds.
Interdisciplinary Collaborations for Translational Research
The successful translation of promising compounds from the laboratory to the clinic necessitates a highly interdisciplinary approach.
Chemistry and Biology: Close collaboration between medicinal chemists and biologists is fundamental. Chemists can synthesize novel derivatives based on biological feedback, while biologists can perform in-depth evaluations of the compounds' mechanisms of action, efficacy in cellular and animal models, and potential toxicity.
Computational Science: The integration of computational scientists is essential for modern drug discovery. Their expertise in molecular modeling, QSAR studies, and ADMET prediction can significantly accelerate the design-synthesis-testing cycle.
Pharmacology and Clinical Medicine: As lead compounds emerge, collaboration with pharmacologists and clinicians becomes critical. Pharmacologists can conduct detailed in vivo studies to assess the compounds' therapeutic potential and safety profiles. Clinicians can provide valuable insights into the unmet medical needs and the design of relevant clinical trials.
Q & A
Q. What are the standard synthetic routes for preparing 1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole, and how is regioselectivity achieved?
The compound is synthesized via substitution of bromine in diethyl benzamidobromomethyl phosphonate with the benzimidazole nucleus under anhydrous, nitrogen-inert conditions, yielding 78% efficiency. Click chemistry with azide dipoles (e.g., diethyl (azidobenzamido)phosphonate) under copper-catalyzed conditions achieves 90% cyclization efficiency, favoring 1,4-regioisomers due to steric and electronic factors .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key methods include:
- 1H/13C NMR : Identifies aromatic protons (δ7.0–8.5 ppm), alkyne protons (δ2.5–3.5 ppm), and coupling patterns for regioselectivity confirmation.
- IR Spectroscopy : Detects N-H (3395 cm⁻¹) and alkyne C≡C (≈2100 cm⁻¹) stretches.
- Elemental Analysis : Validates purity (deviations <±0.4% from theoretical values) .
Q. How is the compound utilized in multicomponent reactions for functionalized heterocycles?
It serves as a dipolarophile in Huisgen 1,3-dipolar cycloadditions with azides to synthesize 1,2,3-triazole-linked benzimidazole derivatives. Palladium-catalyzed oxidative alkoxycarbonylation further enables fused imidazole bicyclic esters with luminescent properties .
Q. What are the primary challenges in scaling up laboratory-scale syntheses of this compound?
Critical issues include maintaining anhydrous conditions during azide dipole synthesis, avoiding alkyne polymerization under high temperatures, and ensuring regioselective control in click reactions. Flash chromatography is often required for purification .
Q. How does the compound’s structure influence its reactivity in nucleophilic substitutions?
The alkyne group enables click chemistry, while the benzimidazole NH acts as a weak acid (pKa ≈5–6), facilitating deprotonation for alkylation or coordination with transition metals. Electron-withdrawing substituents on the benzimidazole ring enhance electrophilic reactivity .
Advanced Research Questions
Q. What contradictions exist in interpreting spectroscopic data for benzimidazole-alkyne derivatives, and how are they resolved?
Overlapping NMR signals (e.g., alkyne vs. aromatic protons) may lead to misassignment. 2D NMR (COSY, HSQC) and isotopic labeling clarify ambiguities. For example, NOESY confirms spatial proximity in regioselective triazole adducts .
Q. How do computational methods (DFT, molecular docking) enhance the design of this compound-based inhibitors?
DFT optimizes electronic properties (HOMO-LUMO gaps) for target binding, while docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like EGFR or acetylcholinesterase. ADMET analysis evaluates pharmacokinetics, highlighting improved bioavailability via imidazole’s polar interactions .
Q. What mechanistic insights explain its role in corrosion inhibition?
The compound adsorbs onto metal surfaces via π-electrons from the benzimidazole ring and lone pairs from nitrogen/alkyne groups, forming a protective layer. Electrochemical impedance spectroscopy (EIS) shows >85% inhibition efficiency in acidic media .
Q. How do solvent and catalyst choices impact regioselectivity in cycloaddition reactions?
Polar aprotic solvents (DMF, DMSO) stabilize azide dipoles, while Cu(I) catalysts favor 1,4-triazole regioisomers. In contrast, Ru catalysts shift selectivity toward 1,5-products. Solvent-free microwave synthesis improves yields (≈95%) and reduces side reactions .
Q. What strategies address low yields in late-stage diversification of benzimidazole-alkyne derivatives?
Pd-catalyzed C-H activation enables direct arylation at the C2 position of benzimidazole. For example, coupling with aryl bromides using Pd(OAc)₂/XPhos achieves 80–90% yields. Protecting the alkyne with trimethylsilyl groups prevents undesired cyclizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
